Home > Products > Screening Compounds P93476 > 6-(4-bromophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide
6-(4-bromophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide - 1179466-24-0

6-(4-bromophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide

Catalog Number: EVT-2879393
CAS Number: 1179466-24-0
Molecular Formula: C17H14Br2N4OS
Molecular Weight: 482.19
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine Hydrobromides

  • Relevance: These compounds are structurally similar to 6-(4-bromophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide, with variations in the substituents on the phenyl ring at the 6-position (methoxy vs. bromo) and the substituents at the 3-position (various R groups vs. 2-methoxyphenyl). They exemplify the exploration of structure-activity relationships within this class of compounds for potential anticancer agents.
  • Compound Description: XSD-7 is a novel combretastatin A-4 analog that exhibits antiproliferative activity by disrupting microtubule dynamics. It induces cell cycle arrest and apoptosis in gastric and cervical cancer cells.
  • Relevance: This compound shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazine structure with 6-(4-bromophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide. The differences lie in the substituents at the 3- and 6-positions, highlighting the versatility of this scaffold for developing anticancer agents with distinct mechanisms of action.

3-(Substituted phenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine Derivatives

  • Relevance: These compounds are structurally analogous to 6-(4-bromophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide, featuring a 4-methoxyphenyl group at the 6-position and exploring various substituents on the phenyl ring at the 3-position. This comparison highlights the importance of substituent modifications in influencing biological activity and exploring therapeutic applications in different disease areas, like antifungal activity.

6-(4-Bromophenyl)-3-methyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

  • Relevance: This compound is structurally very similar to 6-(4-bromophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide. Both share the same core structure with a 4-bromophenyl group at the 6-position, differing only in the substituent at the 3-position (methyl vs. 2-methoxyphenyl). This subtle change highlights the potential impact of substituent modifications on the physicochemical properties and biological activity of these compounds.

3-(3-Hydroxypropyl)-6-(4-methoxyphenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine Hydrobromide

  • Compound Description: This compound, characterized by X-ray diffraction, represents a triazolothiadiazine derivative synthesized as a hydrobromide salt.

3-(4-Ethoxyphenyl)-6-(4-methoxyphenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

  • Relevance: This compound is closely related to 6-(4-bromophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide, sharing the core structure and featuring a 4-methoxyphenyl group at the 6-position. The differences lie in the substituents at the 3-position (4-ethoxyphenyl vs. 2-methoxyphenyl).
  • Compound Description: This compound's crystal structure, determined by X-ray crystallography, provides information about its molecular conformation and packing arrangement.
  • Relevance: While this compound shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazine structure with 6-(4-bromophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide, it features distinct structural elements, including a hydrazone substituent and a pyridine ring. This contrast highlights the diversity of chemical modifications possible within this class of compounds, potentially leading to a wide range of biological activities.

6-(4-Biphenylyl)-3-(3-hydroxypropyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

  • Compound Description: This compound's crystal structure, determined by X-ray diffraction, provides insights into its molecular geometry and intermolecular interactions.
  • Relevance: This compound shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazine structure with 6-(4-bromophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide. The main difference lies in the substituent at the 6-position (biphenyl vs. bromophenyl). This structural variation highlights the impact of substituent changes on the physicochemical properties of these compounds.

3-(2-Furyl)-6-(4-methylphenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine and its 6-phenyl Analogue

  • Compound Description: These compounds were studied for their conformational preferences using X-ray crystallography.
  • Relevance: These compounds belong to the same [, , ]triazolo[3,4-b][1,3,4]thiadiazine class as 6-(4-bromophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide. The key differences lie in the substituents at both the 3- and 6-positions, highlighting the structural diversity within this family of compounds.

6-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

  • Compound Description: The crystal structure of this compound was analyzed by X-ray diffraction to study its conformational properties.

3-(2-Hydroxyphenyl)-6-(4-nitrophenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

  • Compound Description: This compound was synthesized and characterized by X-ray diffraction to study its crystal structure. The study also involved a comparative structural analysis with related triazolothiadiazole compounds. ,
  • Relevance: This compound shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazine scaffold with 6-(4-bromophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide, highlighting the importance of this framework in medicinal chemistry. The different substituents at the 3- and 6-positions emphasize the potential for structural diversity and the exploration of various substituents to fine-tune the properties of these compounds.

6-(4-Chlorophenyl)-3-(2-ethoxyphenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

  • Compound Description: This compound was synthesized and its structure confirmed using X-ray crystallography.

3-Ethyl-6-(4-fluorophenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

  • Compound Description: The crystal structure of this compound was determined by X-ray diffraction analysis.

7-(4-Chlorobenzylidene)-3-[(4-chlorophenoxy)methyl]-6-(4-nitrothiophen-2-yl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

  • Compound Description: The crystal structure of this compound was solved and analyzed using X-ray diffraction data. The analysis revealed details about its molecular conformation, including the thiadiazine ring adopting a half-chair conformation.
  • Relevance: This compound, while belonging to the [, , ]triazolo[3,4-b][1,3,4]thiadiazine class like 6-(4-bromophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide, features a more complex structure with various substituents, including a benzylidene group, a chlorophenoxymethyl group, and a nitrothiophene ring. This complexity underscores the versatility of this chemical scaffold for developing diverse chemical entities.

3-Aryl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines

  • Compound Description: This series of compounds was synthesized and evaluated for their cytotoxic, antibacterial, and antifungal properties.

3-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines

  • Compound Description: This series of compounds was synthesized and tested for their antibacterial activity against various human pathogenic bacteria.
  • Relevance: These compounds are part of the [, , ]triazolo[3,4-b][1,3,4]thiadiazine family, like 6-(4-bromophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide, and showcase the diversity achievable within this class by incorporating a triazole ring at the 3-position and exploring diverse aryl substituents at the 6-position.

6-(3-(Cyclopentyloxy)-4-methoxyphenyl)-3-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines

  • Compound Description: This series of compounds was designed and studied for their potential as phosphodiesterase-4 (PDE-4) inhibitors. The research assessed their safety and efficacy in NIH-3T3 mouse fibroblastic cells, comparing their effects to rolipram, a known PDE-4 inhibitor.
  • Relevance: These compounds share the core [, , ]triazolo[3,4-b][1,3,4]thiadiazine structure with 6-(4-bromophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide, highlighting the relevance of this scaffold in medicinal chemistry for developing enzyme inhibitors. The presence of a cyclopentyloxy group and an aryl substituent at the 6-position demonstrates the potential for introducing diverse structural elements to modulate the activity and selectivity of these compounds.
  • Compound Description: This study focused on synthesizing a range of benzotriazole derivatives containing 1,2,4-triazole, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole, and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine moieties. The research aimed to explore the chemical diversity and potential biological applications of these heterocyclic compounds.

6-Benzyl-3-(5-methyl-1-(naphthalen-1-yl)-1H-1,2,3-triazol-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

  • Compound Description: A new series of this compound was synthesized and its antibacterial activity was investigated.
  • Relevance: This compound belongs to the same [, , ]triazolo[3,4-b][1,3,4]thiadiazine class as 6-(4-bromophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide, highlighting the shared structural framework. It demonstrates the possibility of introducing a benzyl group at the 6-position and a more complex triazole derivative at the 3-position, further diversifying the structural possibilities within this class.
  • Compound Description: This series of compounds was synthesized, and their tautomeric structures were elucidated using spectral analysis and acid dissociation constant studies.
  • Relevance: This series of compounds shares the [, , ]triazolo[3,4-b][1,3,4]thiadiazine scaffold with 6-(4-bromophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide, highlighting the common structural motif. They highlight the versatility of this scaffold for exploring different chemical modifications and their impact on tautomeric behavior.

7-Arylhydrazono-7H-3-(2-methyl-1H-indol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines

  • Compound Description: These compounds were synthesized and their biological activities, along with a series of 7-arylazo-7H-3-(2-methyl-1H-indol-3-yl)pyrazolo[5,1-c][1,2,4]triazol-6(5H)-ones, were evaluated.
  • Relevance: While sharing the core [, , ]triazolo[3,4-b][1,3,4]thiadiazine structure with 6-(4-bromophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide, this series incorporates an indolyl substituent and an arylhydrazono group, showcasing the structural diversity possible within this class and its potential for generating biologically active compounds.

4‐(Alkylidene/arylidene)‐amino‐5‐(2‐furanyl)‐2,4‐dihydro‐3H‐1,2,4‐triazole‐3‐thiones and 6‐Aryl‐3‐(2‐furanyl)‐7H‐1,2,4‐triazolo[3,4‐b][1,3,4]thiadiazines

  • Compound Description: This study focused on synthesizing and evaluating the antimicrobial activities of two series of compounds: 4‐(alkylidene/arylidene)‐amino‐5‐(2‐furanyl)‐2,4‐dihydro‐3H‐1,2,4‐triazole‐3‐thiones and 6‐aryl‐3‐(2‐furanyl)‐7H‐1,2,4‐triazolo[3,4‐b][1,3,4]thiadiazines. The researchers aimed to identify compounds with potent antibacterial and antifungal properties.

3-[1-(6-Methoxy-2-naphtyl)ethyl]-6-(2,4-dichlorophenyl)-7H-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine

  • Compound Description: This compound was synthesized as a potential anticancer agent and its crystal structure was elucidated from synchrotron X-ray powder diffraction data.
  • Relevance: This compound shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazine structure with 6-(4-bromophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide, further highlighting the relevance of this scaffold in anticancer drug discovery.

3-(3-(5-Methylisoxazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-2H-chromen-2-ones

  • Compound Description: A series of coumarin-substituted triazolo-thiadiazine derivatives were designed and synthesized, incorporating a coumarin moiety into the triazolothiadiazine framework.
  • Relevance: This series of compounds, while containing the [, , ]triazolo[3,4-b][1,3,4]thiadiazine core like 6-(4-bromophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide, features a distinctive coumarin substituent, demonstrating the versatility of this scaffold for creating hybrid molecules with potentially unique biological activities.
  • Compound Description: Two series of compounds, 3-(2-bromo-5-methoxyphenyl)-7-(substituted- benzylidene)-6-(substituted-phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and 3-(2- bromo-5-methoxyphenyl)-6-(substituted-phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, were synthesized and evaluated for their antioxidant, analgesic, anti-inflammatory, and antimicrobial activities.
  • Relevance: Both series share the core [, , ]triazolo[3,4-b][1,3,4]thiadiazine structure with 6-(4-bromophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide, demonstrating the diverse array of substituents that can be incorporated at different positions. This structural diversity allows for exploring various pharmacological activities.
  • Compound Description: This study involved the synthesis and investigation of 1,2,4-triazole, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole, and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives linked to a 3-[5-(benzotriazol-2-yl)thieno[2,3-d]pyrimidine-4-one] acetic acid hydrazide scaffold.

3-(4-(Methylsulfonyl)phenyl)-6-phenyl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazine Derivatives

  • Compound Description: These compounds were designed and synthesized as potential selective cyclooxygenase-2 (COX-2) inhibitors.
  • Relevance: These compounds belong to the same [, , ]triazolo[3,4-b][1,3,4]thiadiazine class as 6-(4-bromophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide, further supporting the significance of this scaffold in medicinal chemistry, particularly for developing COX-2 inhibitors. The inclusion of a methylsulfonyl group at the 3-position and a phenyl group at the 6-position highlights the exploration of various substituents for optimizing biological activity and selectivity.

6-Aryl-3-methylthio-7H-1,2,4-triazolo[1,5-d]tetrazol-6-yl-1,2,4-triazolo[3,4-b]-1,3,4- thiadiazoles and 3-Methylthio{7H-1,2,4-triazolo[1,5-d]tetrazol-6-yl}-1,2,4- triazolo[3,4-b]-1,3,4-thiadiazines

  • Compound Description: These compounds were synthesized and tested for their antimicrobial activity.

4-[3-(1-Naphthyloxymethyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazin-6-yl]-3-p- tolylsydnone

  • Compound Description: This compound's crystal structure was analyzed by X-ray diffraction, revealing details about its molecular conformation and packing arrangement. []("https://www.semanticscholar.org/paper/27925994737e623a6a3a59adb9b1
Overview

6-(4-bromophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a heterocyclic compound that belongs to the class of triazolo-thiadiazines. This compound has garnered attention in medicinal chemistry due to its potential antitumor properties and its role as a bioactive agent. The compound's structure consists of a triazole ring fused with a thiadiazine moiety, which is further substituted with bromophenyl and methoxyphenyl groups.

Source

The synthesis and characterization of this compound have been documented in various studies focusing on its biological activity, particularly in cancer research. The synthesis typically involves the reaction of specific precursors such as 4-amino-5-R-4H-1,2,4-triazole-3-thiols with appropriate aryl halides .

Classification

This compound is classified as an organic heterocyclic compound, specifically within the category of nitrogen-containing heterocycles. Its structural features suggest it may exhibit significant pharmacological activities, particularly as an anticancer agent.

Synthesis Analysis

Methods

The synthesis of 6-(4-bromophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide typically involves several key steps:

  1. Preparation of Precursors: The initial step includes synthesizing 4-amino-5-R-4H-1,2,4-triazole-3-thiols.
  2. Reaction with Aryl Halides: The thiol precursors are reacted with aryl halides (such as 4-bromophenacyl bromide) in a suitable solvent like ethyl acetate to yield the desired triazolo-thiadiazine derivatives .
  3. Purification: The resulting compounds are purified using techniques such as chromatography to isolate the pure product.

Technical Details

The reaction conditions often include controlled temperatures and specific molar ratios of reactants to optimize yield and purity. Characterization of the final product is typically done using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for confirmation of structure .

Molecular Structure Analysis

Structure

The molecular formula for this compound is C18H16BrN5OC_{18}H_{16}BrN_5O, reflecting its complex structure that includes a triazole ring and a thiadiazine core. The presence of bromine and methoxy substituents contributes to its unique chemical properties.

Data

Key structural data include:

  • Molecular Weight: Approximately 394.26 g/mol.
  • SMILES Notation: A representation used for the structure is CC(C(=O)Nc(ccc1)Br)c(c(c(c1)OC)C)N .
  • InChI Key: A unique identifier for the compound helps in database searches.
Chemical Reactions Analysis

Reactions

The primary chemical reactions involving 6-(4-bromophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide include:

  1. Nucleophilic Substitution Reactions: These reactions can occur at the bromine site, allowing further functionalization.
  2. Hydrolysis: Under certain conditions, hydrolysis may occur leading to the formation of different derivatives.
  3. Oxidation/Reduction Reactions: Depending on the substituents present, various oxidation states can be explored for potential biological activity.

Technical Details

The reactivity profile is influenced by the electronic nature of substituents such as bromine and methoxy groups which can stabilize or destabilize intermediates during reactions.

Mechanism of Action

Process

The mechanism by which 6-(4-bromophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide exhibits its biological activity primarily involves:

  1. Induction of Apoptosis: Research indicates that this compound activates caspases and induces apoptosis in cancer cells .
  2. Antitumor Activity: It has shown effectiveness against various cancer cell lines through mechanisms that may involve cell cycle arrest and inhibition of proliferation .

Data

In vitro studies have demonstrated significant cytotoxicity against multiple cancer types including leukemia and breast cancer cell lines .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like DMSO and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: The presence of reactive functional groups allows for further derivatization.

Relevant analyses include melting point determination and spectroscopic characterization confirming structural integrity.

Applications

Scientific Uses

6-(4-bromophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide has several notable applications:

  1. Anticancer Research: Its primary application lies in oncology where it serves as a lead compound for developing new anticancer agents.
  2. Pharmaceutical Development: The compound's unique structure makes it a candidate for further modifications aimed at enhancing therapeutic efficacy.
  3. Biological Studies: It is used in studies investigating apoptotic pathways and cellular responses to chemotherapeutic agents.

Properties

CAS Number

1179466-24-0

Product Name

6-(4-bromophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide

IUPAC Name

6-(4-bromophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide

Molecular Formula

C17H14Br2N4OS

Molecular Weight

482.19

InChI

InChI=1S/C17H13BrN4OS.BrH/c1-23-15-5-3-2-4-13(15)16-19-20-17-22(16)21-14(10-24-17)11-6-8-12(18)9-7-11;/h2-9H,10H2,1H3;1H

InChI Key

OFYXPYUBCLJLLG-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)Br.Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.